molecular formula C6H9N3O2 B13303057 2-(4-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid

2-(4-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid

Cat. No.: B13303057
M. Wt: 155.15 g/mol
InChI Key: FBYJQRFTLZMXJV-UHFFFAOYSA-N
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Description

2-(4-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the 4-position of the triazole ring and a propanoic acid moiety attached to the 3-position. Triazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-1H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl 2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoate. This intermediate is then hydrolyzed under acidic or basic conditions to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: The methyl group on the triazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

2-(4-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid is unique due to the presence of both a triazole ring and a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-(4-methyl-1,2,4-triazol-3-yl)propanoic acid

InChI

InChI=1S/C6H9N3O2/c1-4(6(10)11)5-8-7-3-9(5)2/h3-4H,1-2H3,(H,10,11)

InChI Key

FBYJQRFTLZMXJV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=CN1C)C(=O)O

Origin of Product

United States

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